Triphosgene
Overview
Description
Triphosgene, also known as bis(trichloromethyl) carbonate, is a white crystalline solid with a chemical formula of C3Cl6O3. It is often used as a safer and more convenient substitute for the highly toxic phosgene gas. This compound is primarily utilized in organic synthesis, serving as a versatile reagent for various chemical transformations.
Mechanism of Action
Target of Action
Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a versatile reagent in organic synthesis . It primarily targets alcohols and amines, converting them into carbonates, ureas, and isocyanates . These compounds play crucial roles in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets (alcohols and amines) through a process known as phosgenation . This interaction results in the conversion of these compounds into carbonates, ureas, and isocyanates . The conversion process involves the release of CO2+, which is facilitated by the highly electrophilic center of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving organohalides, acid chlorides, isocyanates, carbonyl addition adducts, and heterocycles . The downstream effects of these pathways include the synthesis of a vast scope of value-added compounds, which are crucial in various industrial and pharmaceutical applications .
Pharmacokinetics
Like other chemicals, its bioavailability would be influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, it facilitates the preparation of a vast scope of value-added compounds, such as organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is stable up to 200 °C , suggesting that temperature is a key factor in its stability Furthermore, its reactivity may be influenced by the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Triphosgene is a versatile reagent in organic synthesis . It behaves like phosgene, to which it cracks thermally . Alcohols are converted to carbonates, and primary and secondary amines are converted to ureas and isocyanates . This compound has been used to synthesize chlorides . Some alkyl chlorides are prepared by treating alcohols with a mixture of this compound and pyridine .
Cellular Effects
It is known that this compound is very toxic if inhaled . A toxic gas is emitted if it comes in contact with water . Therefore, it is assumed to have the same risks as phosgene .
Molecular Mechanism
This compound is used as a reagent in organic synthesis as a source of CO2+ . It behaves like phosgene, to which it cracks thermally . Alcohols are converted to carbonates. Primary and secondary amines are converted to ureas and isocyanates .
Temporal Effects in Laboratory Settings
This compound is stable up to 200 °C . Because of its stable crystalline form, this compound provides safety benefits that consequently enable its transportation, storage, and handling that is more practicable than phosgene gas .
Metabolic Pathways
It is known that this compound is used in a variety of halogenation reactions .
Transport and Distribution
Due to its stable crystalline form, this compound can be easily transported and stored
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphosgene is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:
CH3OCO2CH3+6Cl2→CCl3OCO2CCl3+6HCl
The product, bis(trichloromethyl) carbonate, can be recrystallized from hot hexanes to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Triphosgene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.
Dehydration Reactions: this compound, in combination with dimethylaminopyridine, can dehydrate tertiary alcohols to form alkenes.
Common Reagents and Conditions:
Alcohols: React with this compound to form carbonates.
Amines: React with this compound to form ureas and isocyanates.
Solvents: Dichloromethane and dichloroethane are commonly used solvents for these reactions.
Major Products:
Carbonates: Formed from the reaction with alcohols.
Ureas and Isocyanates: Formed from the reaction with primary and secondary amines.
Scientific Research Applications
Triphosgene has a wide range of applications in scientific research:
Organic Synthesis: Used as a carbonylating agent for the synthesis of aza-peptides and N-carboxyanhydrides.
Polymer Synthesis: Involved in the preparation of polycarbonates and other polymers.
Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the production of pesticides and herbicides.
Comparison with Similar Compounds
Phosgene: A highly toxic gas used in similar reactions but is more hazardous to handle.
Diphosgene: A liquid form of phosgene that is also used as a carbonylating agent.
Uniqueness of Triphosgene:
Properties
IUPAC Name |
bis(trichloromethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865631 | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32315-10-9 | |
Record name | Triphosgene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32315-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1,1-trichloro-, 1,1'-carbonate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHOSGENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C0677Q3B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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